2-(phenylsulfanyl)ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-(phenylsulfanyl)ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines a phenylsulfanyl group, a bromobenzodioxole moiety, and a tetrahydropyrimidinecarboxylate core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylsulfanyl)ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bromobenzodioxole moiety: This can be achieved through bromination of 1,3-benzodioxole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the phenylsulfanyl group: This involves the reaction of phenylthiol with an appropriate alkylating agent.
Construction of the tetrahydropyrimidinecarboxylate core: This step involves the cyclization of a suitable precursor, such as an amino ester, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(phenylsulfanyl)ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzodioxole moiety can be reduced to a corresponding hydroxy derivative using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzodioxole moiety can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(phenylsulfanyl)ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(phenylsulfanyl)ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylsulfanyl)ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate .
- (6-Bromo-1,3-benzodioxol-5-yl)acetic acid .
- 4-tert-butyl-N-[2-(phenylsulfanyl)ethyl]benzamide .
Uniqueness
2-(phenylsulfanyl)ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19BrN2O5S |
---|---|
Molecular Weight |
491.4g/mol |
IUPAC Name |
2-phenylsulfanylethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H19BrN2O5S/c1-12-18(20(25)27-7-8-30-13-5-3-2-4-6-13)19(24-21(26)23-12)14-9-16-17(10-15(14)22)29-11-28-16/h2-6,9-10,19H,7-8,11H2,1H3,(H2,23,24,26) |
InChI Key |
MBULUALDZXHYBV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2Br)OCO3)C(=O)OCCSC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2Br)OCO3)C(=O)OCCSC4=CC=CC=C4 |
Origin of Product |
United States |
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